molecular formula C7H18Cl2N2O B2372997 2-(Piperazin-1-yl)propan-1-ol dihydrochloride CAS No. 222297-35-0

2-(Piperazin-1-yl)propan-1-ol dihydrochloride

Cat. No. B2372997
Key on ui cas rn: 222297-35-0
M. Wt: 217.13
InChI Key: KZADEUVHMMIGGU-UHFFFAOYSA-N
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Patent
US06395738B1

Procedure details

1-(1-Hydroxy-2-propyl)-2-triphenylmethylpiperazine (1.69 g) obtained in step 2 was dissolved in ethanol (20 ml), and a 4 mol/l hydrogen chloride solution in ethyl acetate (10 ml) was dropwise added thereto. The mixture was stirred at room temperature for 10 minutes. The solvent was distilled off under reduced pressure, the residue was suspended in ethyl ether, and the precipitated crystals were collected by filtration to give Compound L (840 mg, 89%).
Name
1-(1-Hydroxy-2-propyl)-2-triphenylmethylpiperazine
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH:6]1C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:4].[ClH:30]>C(O)C.C(OCC)(=O)C>[ClH:30].[ClH:30].[OH:1][CH2:2][CH:3]([N:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)[CH3:4] |f:4.5.6|

Inputs

Step One
Name
1-(1-Hydroxy-2-propyl)-2-triphenylmethylpiperazine
Quantity
1.69 g
Type
reactant
Smiles
OCC(C)N1C(CNCC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.Cl.OCC(C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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